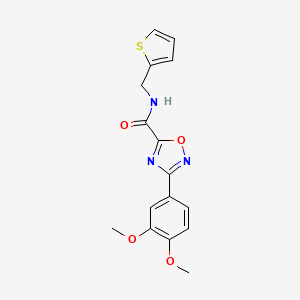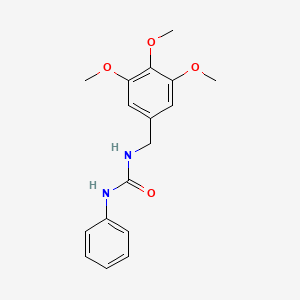
1-(methylsulfonyl)-N-2-pyridinyl-5-indolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(methylsulfonyl)-N-2-pyridinyl-5-indolinecarboxamide often involves innovative methodologies to construct complex molecular architectures. For instance, polycyclic sulfonyl indolines, which may share structural similarities with the target compound, have been synthesized via Fe(II)-catalyzed or UV-driven intramolecular formal [2+2+1] dearomatizing cyclization reactions, efficiently forming C-C and C-S bonds in a single step (Lu et al., 2019). These methodologies highlight the potential routes and strategies that can be adapted for synthesizing this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is crucial for their biological and chemical properties. Detailed molecular modeling and X-ray crystallography studies provide insights into the conformational preferences and intermolecular interactions of these molecules (Banerjee et al., 2002). Understanding the molecular structure is essential for tailoring chemical reactions and designing new compounds with desired properties.
Chemical Reactions and Properties
Chemical reactions involving sulfonamide or sulfonyl groups are pivotal in modifying the chemical properties of indoline derivatives. For example, efficient sulfonation reactions of 1-phenylsulfonyl-1H-pyrroles and indoles have been developed, demonstrating the versatility of these groups in synthetic chemistry (Janosik et al., 2006). These reactions are indicative of the types of chemical transformations that this compound might undergo.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. Studies on related compounds show how these properties can be determined using various analytical techniques, including X-ray crystallography, which provides detailed information on the compound's solid-state structure (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with biological targets, are critical for its potential applications. Research on similar sulfonamide and sulfonyl-containing compounds reveals how these functional groups contribute to the molecule's overall reactivity and interaction profile, offering a basis for understanding the chemical behavior of the target compound (Janosik et al., 2006).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as methylsulfonylmethane (msm), have been found to exhibit substantial affinity levels towards estrogen receptor alpha (erα) .
Mode of Action
It’s suggested that msm may bind to surface receptor sites, blocking the interaction of parasite and host . This could potentially be a mechanism of action for this compound as well.
Biochemical Pathways
Environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous dna-methylation status throughout the genome . This could potentially be a pathway affected by this compound.
Pharmacokinetics
Nuclear magnetic resonance (nmr) studies have demonstrated that oral doses of msm are absorbed into the blood and cross the blood/brain barrier . This suggests that the compound might have similar ADME properties.
Result of Action
It’s suggested that msm has potential anti-inflammatory, antiatherosclerotic, and chemopreventative activities along with free radical scavenging . This could potentially be a result of the action of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(methylsulfonyl)-N-2-pyridinyl-5-indolinecarboxamide. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These factors could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-pyridin-2-yl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-22(20,21)18-9-7-11-10-12(5-6-13(11)18)15(19)17-14-4-2-3-8-16-14/h2-6,8,10H,7,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMDSNYEBEJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160770 | |
| Record name | 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
728000-07-5 | |
| Record name | 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728000-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-(methylsulfonyl)-N-2-pyridinyl-1H-indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![1-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4425082.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4425085.png)
![3-(2,4-dichlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425094.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4425103.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4425112.png)
![4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-phenylmorpholine](/img/structure/B4425122.png)
![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)

![N-[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4425176.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)